phenylsilane CAS No. 88257-91-4](/img/structure/B14376198.png)
[(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxy](dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of fluorinated and silane groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane typically involves the reaction of 4,4-difluoro-2,2-dimethylhex-5-en-3-ol with a suitable silane reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of complex organosilicon compounds and materials.
Biology: It is studied for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals and medical devices.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane involves its interaction with specific molecular targets and pathways. The fluorinated and silane groups play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can be compared with other similar compounds, such as:
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: This compound shares similar structural features but may differ in specific functional groups or substituents.
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: Another related compound with variations in the fluorinated or silane groups.
Properties
CAS No. |
88257-91-4 |
|---|---|
Molecular Formula |
C16H24F2OSi |
Molecular Weight |
298.44 g/mol |
IUPAC Name |
(4,4-difluoro-2,2-dimethylhex-5-en-3-yl)oxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H24F2OSi/c1-7-16(17,18)14(15(2,3)4)19-20(5,6)13-11-9-8-10-12-13/h7-12,14H,1H2,2-6H3 |
InChI Key |
IBOVGFIUCHKWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C=C)(F)F)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


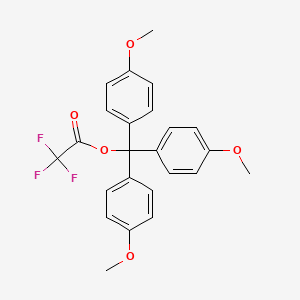

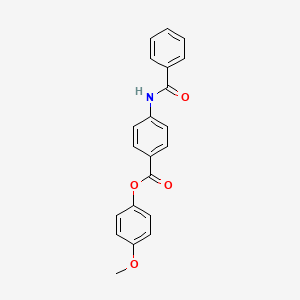
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
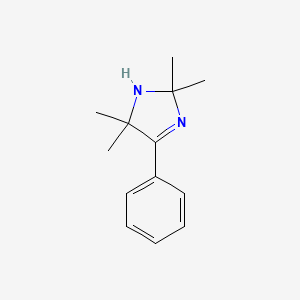
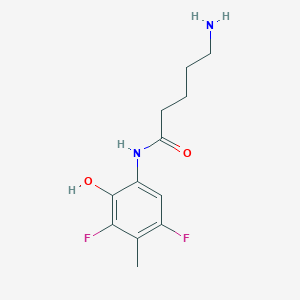
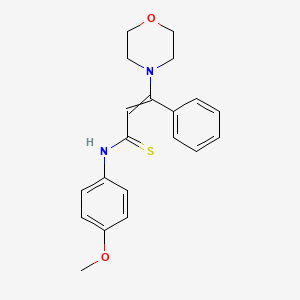
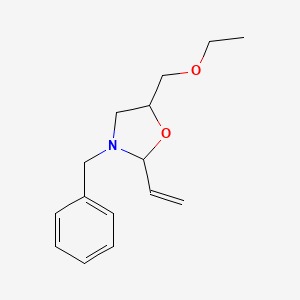
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


